molecular formula C11H11F3N4 B12924563 (1-((6-(Trifluoromethyl)pyridin-3-yl)methyl)-1H-pyrazol-4-yl)methanamine

(1-((6-(Trifluoromethyl)pyridin-3-yl)methyl)-1H-pyrazol-4-yl)methanamine

Cat. No.: B12924563
M. Wt: 256.23 g/mol
InChI Key: OCPGJZPDCVJDAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (1-((6-(Trifluoromethyl)pyridin-3-yl)methyl)-1H-pyrazol-4-yl)methanamine is a synthetic organic molecule characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further connected to a pyrazole ring via a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-((6-(Trifluoromethyl)pyridin-3-yl)methyl)-1H-pyrazol-4-yl)methanamine typically involves multiple steps:

    Formation of the Pyridine Intermediate: The initial step involves the introduction of a trifluoromethyl group to the pyridine ring. This can be achieved through a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide in the presence of a base.

    Methylation: The pyridine intermediate is then subjected to a methylation reaction using methyl iodide and a strong base like sodium hydride to form the (6-(Trifluoromethyl)pyridin-3-yl)methyl intermediate.

    Pyrazole Formation: The next step involves the formation of the pyrazole ring. This can be done by reacting the methylated pyridine intermediate with hydrazine and an appropriate aldehyde or ketone under acidic conditions.

    Final Coupling: The final step is the coupling of the pyrazole intermediate with methanamine. This can be achieved through a reductive amination reaction using a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylene bridge, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the pyrazole ring, potentially converting it to a pyrazoline derivative.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of pyrazoline derivatives.

    Substitution: Introduction of new functional groups on the pyridine ring.

Scientific Research Applications

Chemistry

In chemistry, (1-((6-(Trifluoromethyl)pyridin-3-yl)methyl)-1H-pyrazol-4-yl)methanamine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study the interactions of trifluoromethylated pyridine derivatives with biological macromolecules. Its ability to form hydrogen bonds and participate in π-π interactions makes it a valuable tool for investigating protein-ligand interactions.

Medicine

In medicinal chemistry, the compound is explored for its potential as a pharmacophore. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs, making this compound a promising candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of agrochemicals and materials with specific properties, such as enhanced thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of (1-((6-(Trifluoromethyl)pyridin-3-yl)methyl)-1H-pyrazol-4-yl)methanamine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity through hydrophobic interactions, while the pyrazole ring can participate in hydrogen bonding and π-π stacking interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    (1-((6-(Trifluoromethyl)pyridin-3-yl)methyl)-1H-pyrazol-3-yl)methanamine: Similar structure but with a different position of the pyrazole ring.

    (1-((6-(Trifluoromethyl)pyridin-3-yl)methyl)-1H-imidazol-4-yl)methanamine: Contains an imidazole ring instead of a pyrazole ring.

    (1-((6-(Trifluoromethyl)pyridin-3-yl)methyl)-1H-triazol-4-yl)methanamine: Contains a triazole ring instead of a pyrazole ring.

Uniqueness

The uniqueness of (1-((6-(Trifluoromethyl)pyridin-3-yl)methyl)-1H-pyrazol-4-yl)methanamine lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances metabolic stability, while the pyrazole ring provides a versatile scaffold for further functionalization. This combination makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C11H11F3N4

Molecular Weight

256.23 g/mol

IUPAC Name

[1-[[6-(trifluoromethyl)pyridin-3-yl]methyl]pyrazol-4-yl]methanamine

InChI

InChI=1S/C11H11F3N4/c12-11(13,14)10-2-1-8(4-16-10)6-18-7-9(3-15)5-17-18/h1-2,4-5,7H,3,6,15H2

InChI Key

OCPGJZPDCVJDAP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1CN2C=C(C=N2)CN)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.